molecular formula C15H22ClN3O2S B359452 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine CAS No. 941904-54-7

1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine

Cat. No. B359452
CAS RN: 941904-54-7
M. Wt: 343.9g/mol
InChI Key: ARCOJETWBUROME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine, also known as CP 55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine 55940 acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by this compound 55940 leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 55940 are complex and varied. Activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, resulting in the analgesic and euphoric effects associated with this compound. Additionally, activation of CB2 receptors in the immune system can lead to the suppression of inflammation, making this compound 55940 a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine 55940 for lab experiments is its potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled and precise manner. However, the use of this compound 55940 in lab experiments is limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine 55940. One area of interest is the development of more selective CB1 receptor agonists with fewer side effects than this compound 55940. Additionally, there is growing interest in the use of cannabinoids for the treatment of opioid addiction, and this compound 55940 may be a promising candidate for this application. Finally, there is a need for further research into the potential anti-cancer effects of this compound 55940, particularly in the context of combination therapy with other anti-cancer agents.
In conclusion, this compound 55940 is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has potent analgesic, neuroprotective, and anti-inflammatory effects, making it a promising candidate for the treatment of a variety of diseases. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine 55940 involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with pyrrolidine-1-sulfonyl chloride in the presence of a base. The resulting product is then purified through a series of recrystallization steps.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine 55940 has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. In preclinical studies, this compound has been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, this compound 55940 has been shown to have neuroprotective properties, suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, this compound has been studied for its potential anti-cancer effects, with some studies suggesting that it may be able to inhibit tumor growth.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-pyrrolidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2S/c1-13-4-5-14(16)12-15(13)17-8-10-19(11-9-17)22(20,21)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCOJETWBUROME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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